molecular formula C17H27NO4 B049321 (2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid CAS No. 361441-97-6

(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid

Cat. No. B049321
CAS RN: 361441-97-6
M. Wt: 309.4 g/mol
InChI Key: LJUATQZYDYSZPV-CQCMJFKXSA-N
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Description

“(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid” is a chemical compound with the CAS Number: 361441-97-6 . It has a molecular weight of 309.41 . The IUPAC name for this compound is (S)-2-((3S,5S,7S)-adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid .


Molecular Structure Analysis

The molecule consists of 27 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It contains a total of 51 bonds, including 24 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 4 six-membered rings, and 3 eight-membered rings .


Physical And Chemical Properties Analysis

This compound has a storage temperature recommendation of 0-8°C .

Scientific Research Applications

Protection of Amines

N-BOC-L-ADAMANTYLGLYCINE: is used for the protection of amines, particularly in the synthesis of complex organic molecules. The Boc group is favored due to its stability under various conditions and its straightforward removal when no longer needed .

Synthesis of Peptides

In peptide synthesis, N-BOC-L-ADAMANTYLGLYCINE serves as a protective group for amino acids. This is crucial for preventing unwanted reactions that could lead to impurities or damage to the peptide chain .

Chemoselective Protection

The compound is employed for the chemoselective protection of amines, amino acids, and peptides. This allows for selective reactions to occur on other functional groups without affecting the protected amine group .

Green Chemistry Applications

N-BOC-L-ADAMANTYLGLYCINE: is part of a green chemistry approach, where it’s used under ultrasound irradiation for the protection of amines. This method is environmentally friendly and avoids the use of harsh conditions or toxic reagents .

Catalyst-Free Conditions

The compound can be used under catalyst-free conditions, which simplifies the process and reduces the cost associated with the synthesis of protected amines and peptides .

Stability in Synthesis

Due to the extreme stability of the Boc group, N-BOC-L-ADAMANTYLGLYCINE is used in synthetic chemistry where stable protective groups are required to withstand various chemical transformations .

Solid-Phase Peptide Synthesis

It is also useful in solid-phase peptide synthesis (SPPS), where the Boc group protects the amino acids on the solid support during the stepwise construction of the peptide chain .

Medicinal Chemistry

In medicinal chemistry, N-BOC-L-ADAMANTYLGLYCINE is used to protect amine groups in drug molecules during the synthesis process, ensuring the integrity of the active pharmaceutical ingredient .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305+351+338, and P302+352 .

properties

IUPAC Name

(2S)-2-(1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4/c1-16(2,3)22-15(21)18-13(14(19)20)17-7-10-4-11(8-17)6-12(5-10)9-17/h10-13H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11?,12?,13-,17?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUATQZYDYSZPV-CQCMJFKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471504
Record name (2S)-[(tert-Butoxycarbonyl)amino](tricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid

CAS RN

361441-97-6
Record name (2S)-[(tert-Butoxycarbonyl)amino](tricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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